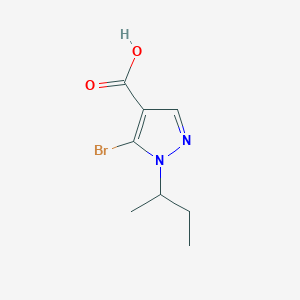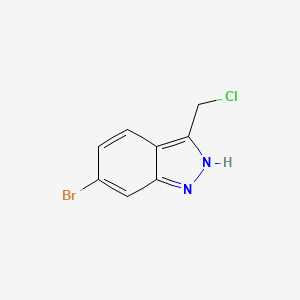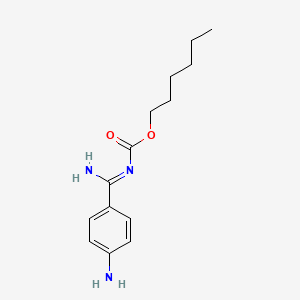
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate is a compound belonging to the carbamate family, which are derivatives of carbamic acid Carbamates are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate typically involves the reaction of hexylamine with 4-aminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as tin or indium triflate can further enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for treating conditions like Alzheimer’s disease.
Industry: The compound is used in the production of polymers and coatings, where its unique properties contribute to the durability and functionality of the final products .
Mecanismo De Acción
The mechanism of action of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antioxidant properties also contribute to its mechanism of action by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl carbamate: Known for its antioxidant properties and used in various medicinal applications.
Methyl carbamate: Commonly used as a pesticide and in the synthesis of other carbamate derivatives.
Ethyl carbamate: Studied for its presence in fermented foods and beverages and its potential carcinogenic effects
Uniqueness
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate stands out due to its specific structural features, which confer unique properties such as enhanced stability and reactivity.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) |
Clave InChI |
QNEVYUOYQNDIEJ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N |
SMILES canónico |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



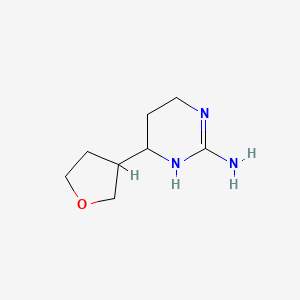
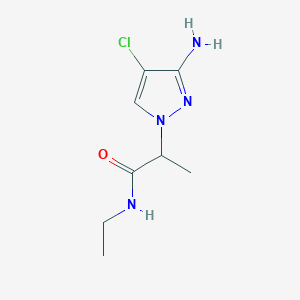
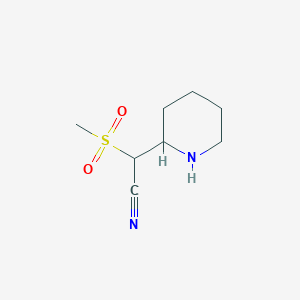
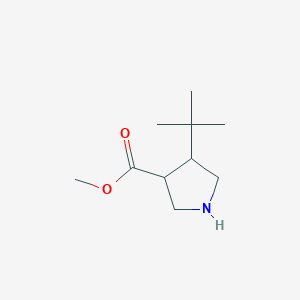

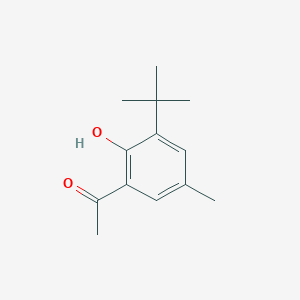
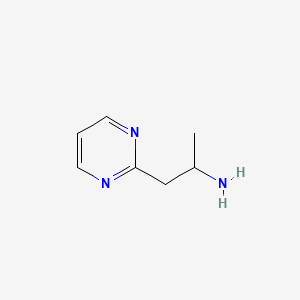
![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
